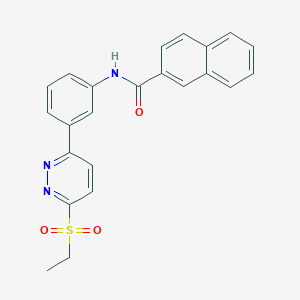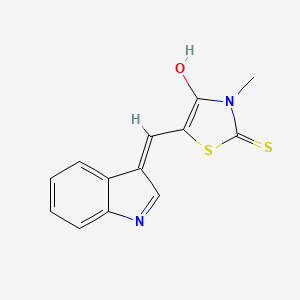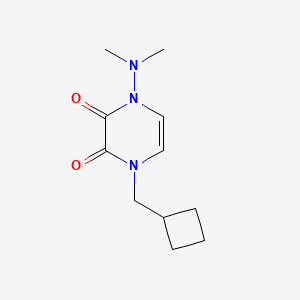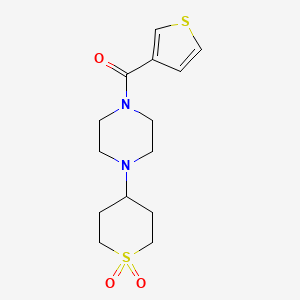![molecular formula C22H20N6O4 B2878381 3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396876-19-9](/img/structure/B2878381.png)
3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups including a benzyl group, a furan ring, a piperazine ring, and a pyrimidodipyrimidine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group could be introduced via a Friedel-Crafts alkylation, the furan ring could be synthesized via a Paal-Knorr synthesis, and the piperazine ring could be formed via a reaction of a dicarbonyl compound with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzyl group is a phenyl ring attached to a methylene (-CH2-) group. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The pyrimidodipyrimidine ring is a fused ring system containing four nitrogen atoms and several carbon atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The benzyl group could undergo electrophilic aromatic substitution reactions, the furan ring could undergo reactions at the oxygen atom or the carbon atoms of the ring, and the piperazine ring could undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it could be a solid or a liquid at room temperature, and it could be soluble or insoluble in various solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explores the synthesis of novel compounds derived from benzodifuranyl, including structures related to pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential application in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Properties
Research by El-Agrody et al. (2001) involves the synthesis of pyrimidines and related structures, demonstrating their antimicrobial efficacy. This indicates the potential of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives in developing new antimicrobial agents (El-Agrody et al., 2001).
Receptor Affinity Studies
A study by Romeo et al. (1993) on derivatives of pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene, which are structurally similar to pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, reveals their affinity for α1-adrenoceptor and 5HT1A-receptor. This suggests potential applications in neuropharmacology (Romeo et al., 1993).
Anticancer Activities
Singh and Paul (2006) have studied various 1,3-dialkylated-pyrimidin-2,4-diones, closely related to pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, for their anticancer activities. Their research indicates that certain structural features enhance anticancer efficacy, suggesting the importance of pyrimidine derivatives in cancer treatment (Singh & Paul, 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-benzyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c29-19-16-13-23-21(27-10-8-26(9-11-27)20(30)17-7-4-12-32-17)24-18(16)25-22(31)28(19)14-15-5-2-1-3-6-15/h1-7,12-13H,8-11,14H2,(H,23,24,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHBDBCEZGQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2878304.png)

![(2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B2878306.png)
![3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2878307.png)
![N-(3-fluorophenyl)-2-{7-oxo-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2878310.png)
![N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2878311.png)
![2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878313.png)

![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)
![diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate](/img/structure/B2878320.png)
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)
